8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Overview
Description
8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a chemical compound with a complex structure. It is a synthetic molecule that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and has been shown to induce apoptosis in cancer cells. It has also been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one in lab experiments is its potential as a drug candidate for the treatment of cancer and bacterial infections. However, its complex structure and synthesis method may limit its use in lab experiments.
Future Directions
There are several future directions for the study of 8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one. One future direction is the study of its potential as a drug candidate for the treatment of cancer and bacterial infections. Another future direction is the study of its mechanism of action and its potential use in combination with other drugs. Additionally, the synthesis method of this compound could be optimized to make it more accessible for research purposes.
Conclusion:
In conclusion, 8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a complex chemical compound that has potential applications in scientific research. Its synthesis method is complex, but it has been shown to have antitumor and antibacterial activity. Further research is needed to fully understand its mechanism of action and its potential as a drug candidate for the treatment of cancer and bacterial infections.
Scientific Research Applications
8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been studied for its potential applications in scientific research. It has been shown to have antitumor activity and has been studied as a potential drug candidate for the treatment of cancer. It has also been studied for its potential use as an antibacterial agent.
properties
IUPAC Name |
8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-2-22-15-5-10(3-4-14(15)20)11-7-18(21)19-13-8-17-16(6-12(11)13)23-9-24-17/h3-6,8,11,20H,2,7,9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXYEVWWLJZMHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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